![molecular formula C11H18N3O3 B12339363 1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo-](/img/structure/B12339363.png)
1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo-
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Overview
Description
1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo- is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, creating a rigid and stable framework. The compound’s molecular formula is C25H45N3O3, and it has a molecular weight of 435.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo- typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable amine with a diketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized as a stabilizer in polymer chemistry to enhance the durability and longevity of materials.
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it has been identified as a delta opioid receptor-selective agonist, which means it can activate these receptors, leading to analgesic effects . The pathways involved include G-protein coupled receptor signaling, which plays a crucial role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 8-Acetyl-3-dodecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 1-Benzyl-8-(1,5-dimethyl-1H-pyrazol-4-yl)methyl-3-(3-(pyridin-3-yl)propyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Methyl 2-(8-(4-acetamidobenzyl)-2,4-dioxo-1-phenethyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetate
Uniqueness
1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo- stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This structure enhances its stability and makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .
Properties
Molecular Formula |
C11H18N3O3 |
---|---|
Molecular Weight |
240.28 g/mol |
InChI |
InChI=1S/C11H18N3O3/c1-9(2)5-11(6-10(3,4)14(9)17)7(15)12-8(16)13-11/h5-6H2,1-4H3,(H2,12,13,15,16) |
InChI Key |
FMIAJQWPEPKWPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(N1[O])(C)C)C(=O)NC(=O)N2)C |
Origin of Product |
United States |
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